molecular formula C28H28ClN3O2 B11419599 4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one

4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one

Cat. No.: B11419599
M. Wt: 474.0 g/mol
InChI Key: VXFQOHCJTZQDIN-UHFFFAOYSA-N
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Description

4-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one is a complex organic compound that features a benzodiazole ring, a pyrrolidinone ring, and a chlorinated phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via a nucleophilic substitution reaction, where 4-chloro-3-methylphenol reacts with an appropriate alkylating agent.

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of an intermediate amide or ester to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyethyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the benzodiazole ring suggests possible interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenoxyacetic acid: Shares the phenoxy group but lacks the benzodiazole and pyrrolidinone rings.

    1H-Benzotriazole: Contains a similar benzodiazole ring but lacks the phenoxyethyl and pyrrolidinone groups.

    2-Ethylphenylamine: Contains the ethylphenyl group but lacks the complex ring structures.

Uniqueness

What sets 4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one apart is its combination of multiple functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H28ClN3O2

Molecular Weight

474.0 g/mol

IUPAC Name

4-[1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(2-ethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C28H28ClN3O2/c1-3-20-8-4-6-10-25(20)32-18-21(17-27(32)33)28-30-24-9-5-7-11-26(24)31(28)14-15-34-22-12-13-23(29)19(2)16-22/h4-13,16,21H,3,14-15,17-18H2,1-2H3

InChI Key

VXFQOHCJTZQDIN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC(=C(C=C5)Cl)C

Origin of Product

United States

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